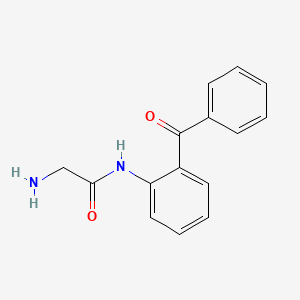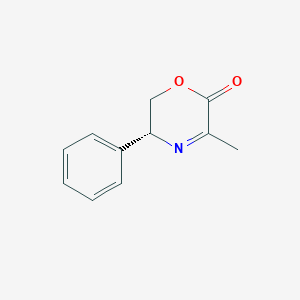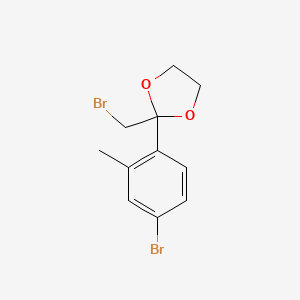
9(10H)-Anthracenone,10-imino-
Overview
Description
9(10H)-Anthracenone,10-imino- is an organic compound that belongs to the anthracene family It is characterized by the presence of an imino group at the 10th position and a ketone group at the 9th position of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone,10-imino- typically involves the reaction of anthracene derivatives with suitable reagents. One common method is the oxidation of anthracen-9-amine using oxidizing agents such as lead(IV) oxide or potassium permanganate. This reaction leads to the formation of 9,9’-bianthryl-10,10’-(9H,9’H)-diimine as the major product, along with N-[10-iminoanthracen-9(10H)-ylidene]anthracen-9-amine .
Industrial Production Methods
Industrial production methods for 9(10H)-Anthracenone,10-imino- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
9(10H)-Anthracenone,10-imino- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can participate in substitution reactions where the imino or ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Lead(IV) oxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 9(10H)-Anthracenone,10-imino- can lead to the formation of various anthracene derivatives with different functional groups.
Scientific Research Applications
9(10H)-Anthracenone,10-imino- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 9(10H)-Anthracenone,10-imino- involves its interaction with molecular targets and pathways within biological systems. The imino group can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9-Aminoanthracene-10-carbonitrile: Similar structure but with an amino group instead of an imino group.
10-Amino-9-anthracenecarbonitrile: Another related compound with different functional groups.
Uniqueness
9(10H)-Anthracenone,10-imino- is unique due to the presence of both imino and ketone groups on the anthracene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
4392-73-8 |
|---|---|
Molecular Formula |
C14H9NO |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
10-iminoanthracen-9-one |
InChI |
InChI=1S/C14H9NO/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8,15H |
InChI Key |
YWOSKMDTUPFKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
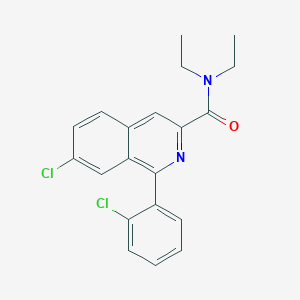
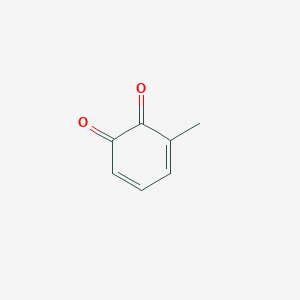

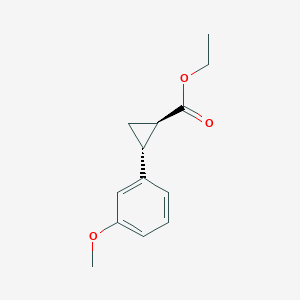
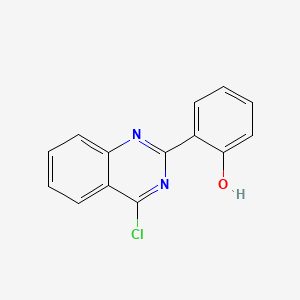
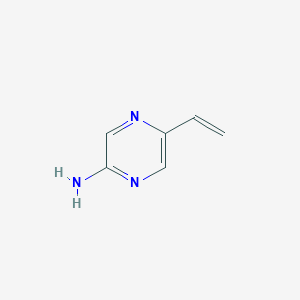
![3-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B8662366.png)
![(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester](/img/structure/B8662374.png)
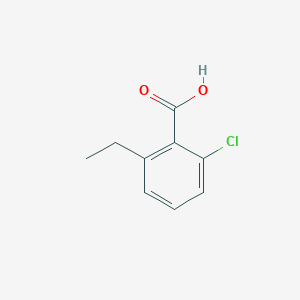
![N-[(2-amino-6-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B8662382.png)

